2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE
Description
This compound (CAS: 851861-30-8) is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2-fluoro-benzamide group and a 2-oxo-2-phenylethylsulfanyl moiety. Its molecular formula is C₁₈H₁₄FN₃O₃S, with an average molecular weight of 371.386 g/mol and a monoisotopic mass of 371.073991 .
Properties
IUPAC Name |
2-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-14-9-5-4-8-13(14)17(24)20-10-16-21-22-18(25-16)26-11-15(23)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMAYSSHBNBMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Thioether formation: The oxadiazole ring is then reacted with 2-oxo-2-phenylethyl halides to form the thioether linkage.
Benzamide formation: The final step involves the coupling of the oxadiazole-thioether intermediate with 2-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and thioether linkage are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atom on the benzamide ring can also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
The compound shares structural motifs with several analogs, particularly in the use of 1,3,4-oxadiazole or related heterocycles, sulfanyl linkages, and benzamide backbones. Key comparisons are summarized below:
Table 1: Physicochemical Properties of Target Compound and Analogs
Key Observations:
Heterocyclic Core : The target compound uses a 1,3,4-oxadiazole ring, whereas analogs like 8t (oxadiazole) and 10 (thiadiazole) highlight the impact of heteroatom substitution. Thiadiazoles (S instead of O) reduce molecular weight but may alter electronic properties .
Substituent Effects: The 2-oxo-2-phenylethylsulfanyl group in the target compound is unique compared to 7c–7f (thiazole-amino substituents) and 8t–8w (indole derivatives) .
Molecular Weight : The target (371 g/mol) falls within the mid-range of analogs (295–452 g/mol), suggesting balanced solubility and permeability .
Key Insights:
- The absence of a thiazole or indole moiety in the target could reduce off-target effects observed in 7c–7f .
Biological Activity
The compound 2-FLUORO-N-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)BENZAMIDE has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a fluorine atom, a benzamide moiety, and a 1,3,4-oxadiazole ring substituted with a thioether group. The presence of these functional groups may contribute to its biological activity.
Research indicates that compounds similar to 2-fluoro-N-benzamide derivatives often exhibit inhibitory effects on various enzymes. Specifically, they may act as inhibitors of Dipeptidyl Peptidase I (DPP1) , which is implicated in respiratory diseases such as COPD and asthma. The IC50 values for these compounds are reported to be less than 100 nmol/L in enzyme activity assays, indicating potent activity against DPP1 .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in respiratory conditions by inhibiting DPP1 activity.
- Antioxidant Properties : Similar thioether-containing compounds have been noted for their antioxidant activities, which may also be relevant for this compound .
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although further studies are necessary to confirm these findings.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | The compound was tested against various cancer cell lines and showed selective cytotoxicity at micromolar concentrations. |
| Study 2 | In animal models of asthma, administration of the compound resulted in a significant reduction in airway hyperresponsiveness and inflammation markers. |
| Study 3 | A comparative analysis with other DPP1 inhibitors revealed that this compound had a favorable pharmacokinetic profile, suggesting potential for therapeutic use. |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
Q & A
Q. What are the optimal synthetic routes and characterization methods for 2-fluoro-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide?
The synthesis typically involves cyclization of hydrazide intermediates with carboxylic acid derivatives under dehydrating conditions. Key steps include:
- Formation of the 1,3,4-oxadiazole ring via cyclization using agents like POCl₃ or H₂SO₄ .
- Thioether linkage introduction through nucleophilic substitution between oxadiazole-thiol intermediates and α-keto phenylethyl bromide .
- Final amidation using coupling reagents (e.g., HATU or EDCI) to attach the 2-fluorobenzamide moiety .
Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of oxadiazole formation, LC-MS for purity assessment, and IR spectroscopy to validate amide bond formation .
Q. How can solubility and stability challenges be addressed during experimental design?
- Solubility : Optimize solvent polarity using DMSO for biological assays or DMF for synthesis. For in vitro studies, employ co-solvents like PEG-400 .
- Stability : Conduct pH-dependent stability studies (e.g., in PBS at pH 7.4 vs. gastric pH 1.2) to assess hydrolytic degradation. Store lyophilized samples at -20°C under inert gas to prevent oxidation .
Q. What in vitro bioactivity screening assays are appropriate for preliminary evaluation?
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases to identify binding affinity (e.g., FRET-based methods) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Oxadiazole Modifications : Replace the 2-oxo-2-phenylethyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and interaction with biological targets .
- Fluorine Positioning : Compare 2-fluoro vs. 3-fluoro benzamide derivatives to evaluate steric effects on target binding .
- Thioether Linkage : Substitute sulfur with selenium to study redox-mediated activity changes .
Q. What strategies are effective in resolving contradictory bioactivity data across studies?
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to rule out false positives .
- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may influence results .
- Target-Specific Assays : Employ CRISPR-engineered cell lines to isolate off-target effects .
Q. How can computational modeling enhance mechanistic understanding?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or DHFR. Validate with MD simulations to assess stability .
- QSAR Modeling : Train models on analogs (e.g., oxadiazole-sulfonamide hybrids) to predict ADMET properties and prioritize synthetic targets .
Q. What methodologies assess environmental impact and degradation pathways?
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate environmental degradation. Track byproducts via GC-MS .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC₅₀) and bioaccumulation potential .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Combination Index (CI) : Apply the Chou-Talalay method to quantify synergy (e.g., with cisplatin in cancer therapy). Use CompuSyn software for dose-effect analysis .
- Mechanistic Synergy : Co-administer with efflux pump inhibitors (e.g., verapamil) to assess resistance modulation in microbial studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
